Oxirane, 2-[(3-methylphenoxy)methyl]-, (2S)-
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Overview
Description
Oxirane, 2-[(3-methylphenoxy)methyl]-, (2S)-, also known as 2-[(3-methylphenoxy)methyl]oxirane, is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.206 g/mol . This compound is part of the oxirane family, which are three-membered cyclic ethers known for their high reactivity due to ring strain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-[(3-methylphenoxy)methyl]-, (2S)- typically involves the reaction of 3-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Oxirane, 2-[(3-methylphenoxy)methyl]-, (2S)- undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted oxiranes with various functional groups
Scientific Research Applications
Oxirane, 2-[(3-methylphenoxy)methyl]-, (2S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Oxirane, 2-[(3-methylphenoxy)methyl]-, (2S)- involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and biological interactions .
Comparison with Similar Compounds
Similar Compounds
Oxirane, [(2-methylphenoxy)methyl]-: Similar structure but with a different substitution pattern on the phenoxy group.
Oxirane, 2-[(2-methoxyphenoxy)methyl]-2-methyl-: Contains a methoxy group instead of a methyl group.
Uniqueness
Oxirane, 2-[(3-methylphenoxy)methyl]-, (2S)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other oxirane derivatives may not be suitable .
Properties
Molecular Formula |
C10H12O2 |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(2S)-2-[(3-methylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C10H12O2/c1-8-3-2-4-9(5-8)11-6-10-7-12-10/h2-5,10H,6-7H2,1H3/t10-/m1/s1 |
InChI Key |
WYAFQPYCJBLWAS-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OC[C@@H]2CO2 |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2CO2 |
Origin of Product |
United States |
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